5-Propyloctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-6-10(7-4-2)8-5-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDLIFNEEFIUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613807 | |
| Record name | 5-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58086-51-4 | |
| Record name | 5-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Propyloctanoic Acid
Stereoselective Synthesis of 5-Propyloctanoic Acid Enantiomers
The presence of a chiral center at the C5 position of this compound necessitates the use of stereoselective synthetic strategies to obtain enantiomerically pure forms of the molecule. These methods are crucial for investigating the distinct biological activities that enantiomers may exhibit.
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched products, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
Oppolzer's Camphorsultam:
Oppolzer's camphorsultam is a versatile chiral auxiliary widely used in asymmetric synthesis. nih.govnih.gov It can be acylated with an appropriate acid chloride, and the resulting N-acyl derivative can undergo stereoselective alkylation. For the synthesis of a this compound enantiomer, one could envision a strategy starting from an appropriate unsaturated acyl-camphorsultam derivative. A conjugate addition of a propyl nucleophile, such as a propyl Grignard reagent in the presence of a copper catalyst, would be directed by the bulky sultam auxiliary to one face of the double bond. Subsequent removal of the auxiliary would furnish the chiral carboxylic acid.
The high degree of stereoselectivity is attributed to the rigid bicyclic structure of the camphorsultam, which effectively shields one face of the enolate or enoate. The diastereomeric excess (d.e.) for such reactions is often very high, frequently exceeding 95%.
| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (d.e.) |
| Oppolzer's Camphorsultam | Conjugate Addition | >95% |
| (S)-(-)-Phenylethylamine | Amide Alkylation | 80-95% |
(S)-(-)-Phenylethylamine Derivatives:
(S)-(-)-Phenylethylamine is another common chiral auxiliary. It can be converted into a chiral amide with a suitable carboxylic acid. The stereocenter on the phenylethylamine backbone can then direct the alkylation of the enolate derived from the amide. While no direct synthesis of this compound using this method is documented in readily available literature, a plausible route could involve the alkylation of an octanoic acid amide derivative with a propyl halide. The stereoselectivity would be induced by the chiral environment created by the auxiliary.
Diastereoselective reactions involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer.
A potential diastereoselective approach to this compound could involve a conjugate addition reaction to a chiral α,β-unsaturated ester or amide. For instance, an ester of oct-2-enoic acid with a chiral alcohol could be subjected to a conjugate addition of a propyl organometallic reagent. The existing chiral center in the alcohol moiety would influence the direction of the incoming nucleophile, leading to a diastereomeric excess in the product. Subsequent hydrolysis of the ester would yield the enantiomerically enriched this compound. The level of diastereoselectivity in such reactions is highly dependent on the nature of the chiral auxiliary and the reaction conditions.
Another strategy could be a diastereoselective aldol (B89426) reaction between a chiral enolate and a suitable aldehyde, followed by further transformations to arrive at the target acid.
| Reaction Type | Reactants | Key Feature |
| Diastereoselective Conjugate Addition | Chiral α,β-unsaturated ester + Propyl organometallic | Existing stereocenter directs addition |
| Diastereoselective Aldol Reaction | Chiral enolate + Aldehyde | Formation of a new stereocenter with controlled relative stereochemistry |
Enantiopurification Techniques for Optically Active this compound
When a stereoselective synthesis does not yield an enantiomerically pure product, or for the separation of a racemic mixture, enantiopurification techniques are employed. For carboxylic acids like this compound, the most common method is the formation of diastereomeric salts.
This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine or brucine. The resulting salts are diastereomers and will have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt. The efficiency of this method depends on the difference in solubility between the diastereomeric salts and the ability to obtain high-purity crystals of one diastereomer.
Scalable Preparative Routes for Enantiopure this compound
Developing a scalable route for the production of enantiopure this compound is essential for its potential applications. While specific scalable syntheses for this compound are not widely published, general principles of process chemistry can be applied.
A potential scalable route could be adapted from the synthesis of its isomer, (R)-2-propyloctanoic acid, which has been described in patent literature. chemicalbook.comgoogle.com This could involve the following key steps:
Stereoselective Epoxidation: An appropriate alkene precursor could be subjected to an asymmetric epoxidation, for example, using a Sharpless epoxidation, to introduce the desired stereochemistry early in the synthesis.
Regioselective Ring Opening: The resulting chiral epoxide can be opened by a suitable carbon nucleophile to introduce the propyl group at the desired position.
Oxidation: The resulting alcohol would then be oxidized to the corresponding carboxylic acid.
Catalytic asymmetric hydrogenation of a suitable unsaturated precursor, such as 5-propyl-2-octenoic acid, is another potentially scalable method. chemicalbook.com The use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can lead to high enantiomeric excess. This method is often preferred in industrial settings due to the high turnover numbers of the catalyst and operational simplicity.
Chemical Transformation Pathways to this compound
Non-stereoselective syntheses of this compound can be achieved through various classical organic reactions. These methods are useful for obtaining the racemic compound.
One plausible approach is through a malonic ester synthesis . Diethyl malonate can be deprotonated with a base like sodium ethoxide, followed by alkylation with a propyl halide. A second alkylation with a pentyl halide would yield a disubstituted malonic ester. Subsequent hydrolysis and decarboxylation would furnish this compound.
Alternatively, a Grignard reaction could be employed. For example, the reaction of propyl magnesium bromide with a suitable keto-ester, such as ethyl 5-oxooctanoate, followed by dehydration and hydrogenation, could lead to the desired product. Another Grignard approach would involve the addition of propyl magnesium bromide to 5-carboxyoctanal, though the synthesis of this starting material might be complex.
A more direct route could involve the alkylation of the enolate of an octanoic acid ester with a propyl halide. However, controlling the position of alkylation can be challenging and may lead to a mixture of products.
| Synthetic Pathway | Key Reactants | Key Transformations |
| Malonic Ester Synthesis | Diethyl malonate, Propyl halide, Pentyl halide | Double alkylation, Hydrolysis, Decarboxylation |
| Grignard Reaction | Propyl magnesium bromide, Ethyl 5-oxooctanoate | Nucleophilic addition, Dehydration, Hydrogenation |
| Enolate Alkylation | Octanoic acid ester, Propyl halide | Enolate formation, Alkylation |
Catalytic Processes for Branched-Chain Fatty Acid Production
The industrial production of branched-chain fatty acids often relies on catalytic isomerization of readily available linear, unsaturated fatty acids. organic-chemistry.org This approach is driven by the desire to create products with enhanced characteristics such as improved fluidity at low temperatures, greater solubility in various solvents, and increased oxidative stability. organic-chemistry.org
Zeolites, particularly those with large pore structures like ferrierite (FER), have emerged as highly effective catalysts in these isomerization reactions. organic-chemistry.org The process typically involves the skeletal isomerization of an unsaturated fatty acid, such as oleic acid, at elevated temperatures. organic-chemistry.orgorganicchemistrytutor.com The mechanism is believed to proceed through the formation of carbocation intermediates within the zeolite's porous framework, leading to the migration of alkyl groups and the formation of a branched structure. organic-chemistry.org Subsequent hydrogenation of the resulting branched, unsaturated fatty acid yields the saturated branched-chain fatty acid. organicchemistrytutor.com
While this method is powerful for producing a mixture of branched-chain fatty acids, achieving the selective synthesis of a single isomer like this compound through this catalytic approach is challenging. The reaction conditions would need to be finely tuned to favor the formation of a propyl branch at the C5 position.
Table 1: General Parameters for Catalytic Isomerization of Unsaturated Fatty Acids
| Parameter | Typical Range/Value | Purpose |
| Catalyst | Acidic Zeolites (e.g., Ferrierite, Mordenite) | Facilitates skeletal isomerization. organic-chemistry.orgorganicchemistrytutor.com |
| Substrate | Unsaturated Fatty Acids (e.g., Oleic Acid) | Provides the carbon backbone for branching. organic-chemistry.org |
| Temperature | 150°C - 350°C | Provides energy for the isomerization reaction. organicchemistrytutor.com |
| Co-catalyst | Water or Lower Alcohols | Can influence reaction selectivity and rate. organicchemistrytutor.comlibretexts.org |
| Post-treatment | Hydrogenation (e.g., using Ni or Pd/C catalyst) | Saturates the carbon-carbon double bonds. organicchemistrytutor.com |
This table presents generalized data for the production of branched-chain fatty acids. Specific conditions for the targeted synthesis of this compound would require further research and optimization.
Derivatization of Precursor Molecules to Yield this compound
A more precise and controlled method for the synthesis of this compound involves the derivatization of carefully selected precursor molecules. The malonic ester synthesis is a classic and highly versatile method in organic chemistry that is well-suited for this purpose, allowing for the sequential introduction of alkyl groups to a central carbon atom. wikipedia.orglibretexts.org
The synthesis of this compound via the malonic ester pathway would commence with diethyl malonate. The general steps are as follows:
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate. libretexts.orglibretexts.org
First Alkylation: The nucleophilic enolate is then reacted with a primary alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane), via an SN2 reaction to introduce the propyl group. organicchemistrytutor.comlibretexts.org
Second Alkylation: The mono-alkylated malonic ester is subjected to a second round of deprotonation with a strong base, followed by alkylation with a different alkyl halide. For the synthesis of this compound, a pentyl halide (e.g., 1-bromopentane) would be used.
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed, typically using aqueous acid or base, to convert the ester groups into carboxylic acids. Subsequent heating leads to the decarboxylation of one of the carboxylic acid groups, yielding the final product, this compound. wikipedia.orglibretexts.org
Table 2: Hypothetical Reaction Scheme for the Synthesis of this compound via Malonic Ester Synthesis
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | Diethyl malonate | Sodium ethoxide | Diethyl malonate enolate |
| 2 | Diethyl malonate enolate | 1-Bromopropane | Diethyl propylmalonate |
| 3 | Diethyl propylmalonate | Sodium ethoxide | Diethyl propylmalonate enolate |
| 4 | Diethyl propylmalonate enolate | 1-Bromopentane | Diethyl pentylpropylmalonate |
| 5 | Diethyl pentylpropylmalonate | 1. NaOH(aq), Δ 2. H₃O⁺, Δ | This compound |
This table outlines a plausible synthetic route based on the well-established malonic ester synthesis. The specific yields and optimal reaction conditions would need to be determined experimentally.
Sophisticated Analytical Characterization of 5 Propyloctanoic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of 5-propyloctanoic acid. By examining the interaction of molecules with electromagnetic radiation, these methods offer insights into the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Specific Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.
¹H NMR: In the ¹H NMR spectrum of a related compound, valeric acid (pentanoic acid), distinct peaks are observed for the different types of protons in the molecule. youtube.com The acidic proton of the carboxyl group typically appears far downfield. youtube.com The protons on the carbon chain exhibit splitting patterns based on their adjacent protons, providing information about the connectivity of the carbon skeleton. youtube.com For this compound, one would expect a complex spectrum with overlapping signals for the methylene (B1212753) and methyl groups of the propyl and octanoic acid chains.
¹³C NMR: The ¹³C NMR spectrum of a similar compound, propanoic acid, shows three distinct signals, corresponding to the three different carbon environments in the molecule. docbrown.info The carboxyl carbon is the most deshielded, appearing at the highest chemical shift. docbrown.info The chemical shifts of the other carbon atoms decrease as their distance from the electronegative oxygen atoms increases. docbrown.infodocbrown.info In this compound, a greater number of signals would be expected, reflecting the increased number of unique carbon environments.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carboxyl) | ~180 |
| C2 | ~34 |
| C3 | ~25 |
| C4 | ~32 |
| C5 | ~39 |
| C6 | ~30 |
| C7 | ~23 |
| C8 | ~14 |
| C1' (Propyl) | ~36 |
| C2' (Propyl) | ~20 |
| C3' (Propyl) | ~14 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
IR Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹. The presence of these characteristic absorption bands would confirm the carboxylic acid functional group in this compound. libretexts.orgbccampus.ca
UV-Vis Spectroscopy: Carboxylic acids generally exhibit a weak n → π* absorption band in the UV-Vis spectrum around 200-210 nm. This electronic transition is a key feature for identifying the carboxyl group.
High-Resolution Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula and assessing the purity of this compound.
HRMS instruments, such as the LTQ-Orbitrap, provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. mdpi.com For this compound (C₁₁H₂₂O₂), the expected exact mass would be 186.16198 g/mol . nih.gov The high resolution of these instruments also aids in separating the analyte signal from background noise and potential impurities, thus providing an assessment of sample purity. lcms.cz Advanced mass spectrometers like the Q Exactive, a quadrupole Orbitrap mass spectrometer, offer high ion currents and rapid fragmentation, enabling the identification of a large number of compounds in complex mixtures. nih.gov
Chiral Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the C5 position, methods to determine its enantiomeric purity are essential.
Circular dichroism (CD) spectroscopy is a powerful technique for distinguishing between enantiomers. Enantiomers interact differently with circularly polarized light, resulting in distinct CD spectra. This allows for the quantification of the enantiomeric excess in a sample. The combination of CD with mass spectrometry offers a specific method for the analysis of chiral molecules. jiangnan.edu.cn
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of this compound and its derivatives, especially when dealing with complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Identification
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.govresearchgate.net
The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. nih.govnih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison with spectral libraries. nih.gov GC-MS is also a powerful tool for quantifying the amount of a specific compound in a mixture. nih.gov
Table 2: GC-MS Parameters for the Analysis of Carboxylic Acids
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5ms or equivalent |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp. 40-80 °C, ramped to 250-300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-650 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly powerful for assessing the purity of the compound and for determining the enantiomeric excess of its chiral forms.
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The presence of impurities would be indicated by additional peaks in the chromatogram, and their quantity can be determined by comparing their peak areas to that of the main compound.
Determining the enantiomeric excess of this compound, which possesses a chiral center at the C5 position, requires a chiral separation method. This can be achieved in two primary ways:
Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of enantiomers of chiral carboxylic acids. researchgate.netscas.co.jp The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is then calculated from the peak areas of the two enantiomers. The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acidic modifier, and the column temperature can significantly influence the resolution of the enantiomers. researchgate.net
Indirect Chiral HPLC: This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov For instance, chiral amines can be used to form diastereomeric amides with the carboxylic acid group of this compound. The separation of these diastereomers allows for the indirect quantification of the original enantiomers.
The following interactive table illustrates typical parameters for the chiral HPLC separation of branched-chain carboxylic acids, which can be adapted for this compound.
| Parameter | Setting | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Enables differential interaction with enantiomers for separation. researchgate.netscas.co.jp |
| Mobile Phase | Polar organic solvent (e.g., Methanol/Acetonitrile) with acidic modifier (e.g., formic or acetic acid) | Optimizes retention and peak shape. The acidic modifier suppresses the ionization of the carboxylic acid. |
| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and resolution. |
| Detection | UV or Mass Spectrometry (MS) | UV detection is common for compounds with a chromophore. MS provides higher sensitivity and structural information. |
| Temperature | 20 - 40 °C | Affects the thermodynamics of the chiral recognition process and can be optimized to improve separation. researchgate.net |
This table presents a generalized set of parameters. Method development and optimization are crucial for achieving the desired separation for a specific analyte.
Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Analysis of Branched-Chain Fatty Acids
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds, including branched-chain fatty acids like this compound. mdpi.comresearchgate.net Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.govcustoms.go.jp
The analysis involves the following key steps:
Derivatization: The carboxylic acid group of this compound is esterified, for example, by reaction with methanol in the presence of an acid catalyst (e.g., BF3 or H2SO4). This increases the volatility of the analyte, making it suitable for GC analysis.
Separation: The resulting FAME is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of different fatty acids is based on their boiling points and interactions with the stationary phase of the column. Columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropyl polysiloxane, are often used for fatty acid analysis as they provide good resolution of isomers. customs.go.jpnih.gov
Detection and Quantification: As the separated components elute from the column, they are combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). The combustion process produces ions, generating an electrical current that is proportional to the amount of carbon atoms entering the detector. This allows for accurate quantification of the analyte by comparing its peak area to that of a known standard.
The following interactive table provides typical GC-FID conditions for the analysis of branched-chain fatty acid methyl esters.
| Parameter | Setting | Rationale |
| Column | Polar capillary column (e.g., DB-FFAP, DB-23) | Provides good separation of fatty acid isomers based on polarity and boiling point. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the FAMEs without thermal degradation. nih.gov |
| Oven Temperature Program | Ramped from a lower to a higher temperature (e.g., 100°C to 240°C) | Allows for the separation of a range of fatty acids with different volatilities in a single run. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Detector | Flame Ionization Detector (FID) | Provides a robust and linear response for the quantification of hydrocarbons. |
| Detector Temperature | 260 °C | Prevents condensation of the analytes in the detector. nih.gov |
This table presents a generalized set of parameters. Specific conditions, including the temperature ramp rate and column choice, would be optimized for the specific mixture of fatty acids being analyzed.
Integration of Multi-Modal Analytical Platforms for Comprehensive Characterization
While individual analytical techniques provide valuable information, a truly comprehensive characterization of this compound and its derivatives is best achieved through the integration of multiple analytical platforms. nih.govnih.govnih.gov This multi-modal approach, often referred to as hyphenated or multidimensional chromatography, provides a more complete picture of the sample's composition, including the identification of trace impurities and the unambiguous structural elucidation of isomers. nih.govnist.govmdpi.com
A powerful strategy involves the coupling of chromatographic separation techniques with mass spectrometry (MS). For instance, GC-MS can be used to not only quantify this compound (as its FAME derivative) but also to identify it and any co-eluting impurities based on their mass spectra. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that can be used for structural confirmation.
For even more complex mixtures or for the detailed analysis of isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.gov In GCxGC, two columns with different stationary phases are coupled, providing two independent separation mechanisms. This allows for the separation of compounds that may co-elute in a single-dimensional GC analysis.
Similarly, liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for the analysis of less volatile derivatives or for the direct analysis of the underivatized acid. acs.orgnih.gov The high resolving power of HPLC is combined with the high sensitivity and specificity of MS detection. The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of the analyte and its impurities.
The integration of these techniques can be summarized as follows:
| Integrated Technique | Information Gained |
| GC-MS | Quantitative analysis and structural confirmation of volatile derivatives through mass spectral fragmentation patterns. |
| LC-MS | Analysis of non-volatile derivatives or the parent acid, providing molecular weight and structural information. |
| GCxGC-MS | Unsurpassed separation of complex mixtures and isomers, leading to more accurate identification and quantification of trace components. nih.gov |
| LC-NMR | Direct structural elucidation of separated components without the need for ionization, providing detailed information on the molecular skeleton. |
By combining the strengths of these different analytical platforms, a complete and unambiguous characterization of this compound and its derivatives can be achieved, ensuring a thorough understanding of its chemical properties and purity.
Derivatives and Structure Activity Relationship Sar Studies of 5 Propyloctanoic Acid
Synthesis of Novel 5-Propyloctanoic Acid Derivatives (e.g., Esters, Amides, other functionalized analogs)
The creation of new derivatives of this compound is a primary method for adjusting its chemical and biological characteristics. Researchers have successfully produced a range of similar compounds, such as esters and amides, to explore their potential as treatments for seizures and epilepsy.
A significant study concentrated on synthesizing a series of N-benzyl-2-propylpentanamide derivatives, which are structurally akin to the amide version of this compound. These amides were created to assess their anticonvulsant properties. The fundamental structure, 2-propylpentanamide, is an isomer of the amide form of this compound. The synthesis process involved the reaction of 2-propylpentanoyl chloride with differently substituted benzylamines to produce the corresponding N-benzyl-2-propylpentanamides. This method enabled a systematic look at how various additions to the benzyl (B1604629) ring alter the anticonvulsant capabilities of the molecule.
Another avenue of research has been the development of ester derivatives, potentially to enhance drug delivery and absorption. While specific examples for this compound are not widely documented, the general approach is to convert the carboxylic acid group into an ester. This change can make the compound more fat-soluble, which could improve its ability to pass through the blood-brain barrier.
Additionally, the synthesis of other altered analogs has been investigated. For example, adding a hydroxyl group at the C4 position of the valproic acid structure, a close structural cousin of this compound, has been a major research focus. This resulted in the creation of 4-hydroxy-2-propylpentanoic acid, which showed significant biological activity. These synthetic endeavors demonstrate the wide array of chemical changes being used to refine the therapeutic qualities of valproic acid and its relatives like this compound.
Stereochemical Influences on Biochemical and Biological Activities
The specific three-dimensional arrangement of atoms, or stereochemistry, in this compound and its derivatives is critical to how they interact with biological targets, greatly affecting their effectiveness and safety. As a chiral compound, this compound can exist in different spatial forms called stereoisomers, and these can have distinct pharmacological effects.
Research on the related anticonvulsant valproic acid (VPA) offers important clues about the significance of stereochemistry. Studies have revealed that the (S)-enantiomer of a VPA analog, (S)-2-n-propyl-4-pentenoic acid, is a more powerful anticonvulsant than its (R)-enantiomer. This preference for one stereoisomer over the other is often due to specific interactions with target enzymes or receptors. For instance, the harmful developmental effects of VPA have been connected to its (S)-enantiomer, which is a stronger inhibitor of the enzyme histone deacetylase (HDAC) than the (R)-enantiomer.
In the case of 2-propyl-4-pentynoic acid, a close relative of this compound, stereochemistry has been identified as a crucial factor in its toxicity. The (S)-enantiomer of this compound was discovered to be a potent, irreversible inhibitor of cytochrome P450 enzymes, causing liver damage, whereas the (R)-enantiomer was much less toxic. This illustrates how the spatial organization of a molecule's atoms can dramatically change how it is metabolized and its potential for harm.
Although specific research on the stereochemical effects of this compound itself is less common, the extensive studies on its close analogs strongly indicate that its biological activities are also likely to depend on its stereoisomeric form. The different ways stereoisomers bind to proteins is a basic principle in pharmacology, and it is logical to conclude that the anticonvulsant and other biological effects of this compound are influenced by its stereochemistry.
Rational Design of Structural Modifications and Analogues
The strategic design of new versions and similar compounds of this compound is informed by knowledge of how it works and the relationship between its structure and activity. The objective is to create new chemical substances with better therapeutic features, such as increased effectiveness, fewer side effects, and improved processing by the body.
A primary strategy in designing antiepileptic drugs related to valproic acid (VPA) has been to separate the anticonvulsant effects from the teratogenic (causing birth defects) side effects. Research has suggested that the teratogenicity of VPA and its analogs is linked to a double bond at the C4-C5 position and the (S)-stereochemistry. Consequently, a logical design approach is to alter the structure to remove or block these features while keeping the parts of the molecule responsible for its anticonvulsant action.
For example, adding a methyl group at the C4 position of VPA was a strategic change aimed at preventing the formation of a toxic byproduct. This led to the creation of 4-methyl-2-propylpentanoic acid, which demonstrated reduced teratogenicity. Similarly, the design of analogs with restricted movement has been explored. By limiting the rotation of the propyl groups, it might be possible to fix the molecule in a biologically active shape that has a stronger attraction to its therapeutic target and a weaker attraction to targets linked to negative effects.
The creation of VPA derivatives with amide groups, such as valpromide, is another strategic design choice. The amide group can change the molecule's polarity and how it is metabolized, potentially resulting in a different profile of how it acts and is processed in the body. Making N-substituted amide derivatives allows for the exploration of a broad chemical landscape and the fine-tuning of characteristics like fat-solubility and hydrogen bonding ability, which are vital for drug-receptor interactions and crossing the blood-brain barrier.
Furthermore, the design of "second-generation" VPA analogs has centered on adding functional groups that can target specific pathways involved in epilepsy. For instance, analogs with neuroprotective qualities, in addition to their anticonvulsant effects, are being strategically designed. This involves incorporating active parts from other types of neuroactive compounds into the basic valproate structure.
Elucidation of Functional Group Effects on Molecular Recognition and Biochemical Interactions
Investigating how different functional groups influence the molecular recognition and biochemical interactions of this compound and its analogs is crucial for creating more effective and safer medications. The carboxylic acid group, the alkyl side chains, and any newly introduced functional groups all have significant roles in how these molecules interact with their biological targets.
The carboxylic acid portion is a key functional group that is generally necessary for the anticonvulsant activity of valproic acid (VPA) and its analogs. This group is ionized at the body's natural pH, which enables it to form ionic and hydrogen bonds with amino acid components in the binding sites of target proteins. For instance, the interaction of the carboxylate group with particular residues in the active site of enzymes like histone deacetylase (HDAC) is vital for its inhibitory function. The orientation of the carboxylic acid in relation to the alkyl side chains is also important for proper binding.
The length and branching of the alkyl side chains greatly affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency. For VPA, the presence of two propyl groups at the C2 position is ideal for its anticonvulsant effects. Modifying these side chains, such as by making them longer or introducing unsaturated bonds, can have a major impact on the drug's effectiveness and toxicity. For example, the introduction of a double bond at the C4-C5 position in some VPA analogs has been associated with increased teratogenicity.
Computational and Theoretical Investigations of 5 Propyloctanoic Acid
Molecular Modeling and Conformational Analysis for Structural Prediction
Molecular modeling is a cornerstone of computational chemistry, providing a three-dimensional framework to understand the structure and potential behavior of a molecule. For 5-propyloctanoic acid, this process would commence with the generation of a 2D chemical structure, which is then converted into a 3D model. Energy minimization algorithms are subsequently applied to identify the most stable conformations—the various spatial arrangements of the atoms that the molecule can adopt.
Table 1: Predicted Physicochemical Properties of a Representative Branched-Chain Fatty Acid (Valproic Acid, 2-propylpentanoic acid)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 144.21 g/mol | PubChem |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
This table illustrates the type of data generated through molecular modeling for a similar branched-chain fatty acid, valproic acid. Such data would be foundational for any further computational study of this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations offer a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing detailed information about the distribution of electrons.
For this compound, these calculations would reveal key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as the energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight the electron-rich carboxylic acid head and the nonpolar hydrocarbon tail of this compound, providing insights into how it might interact with other molecules. These calculations are also instrumental in predicting properties like pKa, which is crucial for understanding the ionization state of the carboxylic acid group in a biological context. The use of quantum chemical calculations for predicting such properties is a well-established practice in computational chemistry. proquest.com
In Silico Predictions of Molecular Interactions and Potential Target Binding
In silico techniques leverage computational models to predict how a molecule might interact with biological macromolecules, such as proteins. These methods are pivotal in the early stages of drug discovery and for understanding the biological roles of novel compounds.
For this compound, molecular docking simulations would be a primary tool. In this approach, the 3D structure of the fatty acid would be computationally "docked" into the binding sites of various proteins. Scoring functions are then used to estimate the binding affinity, predicting which proteins are the most likely biological targets. While a specific study on this compound has noted its weak inhibition of GABA uptake, detailed target binding predictions are not available. proquest.com
Another important in silico prediction is the partition coefficient (logP), which measures a compound's lipophilicity. This property is critical for predicting how a molecule will behave in the heterogeneous environment of the body, including its ability to cross cell membranes. For drug-like molecules, a logP value of less than 5 is generally considered favorable for oral administration. acs.org
Table 2: Illustrative In Silico Predictions for a Hypothetical Drug Candidate
| Prediction Type | Parameter | Predicted Value | Significance |
|---|---|---|---|
| Target Binding | Binding Affinity (Kd) | 1.5 µM | Strength of interaction with a target protein |
| Lipophilicity | logP | 3.2 | Predicts membrane permeability and solubility |
This table provides examples of the types of predictions that would be sought for this compound in an in silico investigation of its potential biological activity.
Molecular Dynamics Simulations to Understand Behavior in Complex Biological Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. This technique is particularly valuable for understanding how a molecule like this compound would behave in a complex biological environment, such as a cell membrane.
In a typical MD simulation, this compound would be placed in a simulated environment, such as a lipid bilayer surrounded by water molecules. The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate their movements over a specific period, often on the scale of nanoseconds to microseconds.
These simulations can reveal how the fatty acid inserts into and moves within the membrane, how it interacts with lipids and water, and how its conformation changes in this environment. Such studies are crucial for understanding the mechanisms by which fatty acids are transported across membranes and how they might influence membrane properties. The general principles of using MD simulations to study fatty acids in biological membranes are well-documented in the scientific literature. nih.gov
Research Applications and Biotechnological Potential of 5 Propyloctanoic Acid
Material Science Applications for Branched-Chain Fatty Acids
Branched-chain fatty acids, as a category of saturated fatty acids, possess distinct properties compared to their straight-chain counterparts, such as lower melting points and enhanced oxidative stability. taylorandfrancis.com These characteristics make them highly desirable for various material science applications.
Role in Enhanced Performance of Lubricants and Detergents
The performance of lubricants and detergents can be significantly improved by the inclusion of branched-chain fatty acids. In lubricants, the branching of the alkyl chain disrupts the orderly packing of the molecules, which leads to lower melting points and better fluidity at low temperatures. taylorandfrancis.com This is a critical property for lubricants used in cold environments. Saturated branched-chain fatty acids also exhibit greater oxidative stability compared to unsaturated fatty acids often found in vegetable oil-based lubricants. taylorandfrancis.com While vegetable oils are environmentally desirable, their poor oxidative stability limits their widespread use. taylorandfrancis.com The carboxylic acid group of fatty acids can interact with metal surfaces to form a protective tribo-chemical thin film that reduces friction and wear. rsc.org
In the realm of detergents, the structure of fatty acids is crucial for their function as surfactants. While detailed studies on 5-propyloctanoic acid's specific efficacy as a detergent component are not available, the general principles of BCFAs suggest potential. The branching in the hydrocarbon tail can influence the biodegradability of synthetic detergents. libretexts.org Fatty acids are key feedstocks for the production of household and industrial soaps and detergents. britzholdings.com Although specific research on this compound in these applications is not publicly documented, its structure as a BCFA indicates its potential to contribute to the formulation of high-performance lubricants and detergents.
Applications in Biofuels and Chemical Feedstocks with Improved Properties
Branched-chain fatty acids are valuable precursors for the production of advanced biofuels with superior cold-flow properties. nih.gov Biofuels derived from BCFAs exhibit lower cloud points and pour points, which is a significant advantage over biodiesels made from straight-chain fatty acids that can solidify in colder climates. researchgate.net The production of fatty acid-derived biofuels is an area of intense research, with a focus on engineering microbial pathways for their synthesis. nih.govescholarship.org
As chemical feedstocks, BCFAs are versatile building blocks. They can be used in the synthesis of a wide range of products, including coatings, emulsifiers, and other specialty chemicals. taylorandfrancis.comcymitquimica.com The microbial production of fatty acids and their derivatives offers a sustainable alternative to petroleum-based chemical synthesis. nih.govmdpi.com While the direct application of this compound as a biofuel or chemical feedstock has not been extensively studied, its identity as a BCFA places it within a class of molecules with recognized potential for these uses.
Biotechnological Production through Metabolic Engineering Strategies
The production of specific fatty acids, including BCFAs, can be achieved through the metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae. escholarship.orgmdpi.comnih.gov These strategies involve modifying the organism's fatty acid synthesis (FAS) pathways to favor the production of branched-chain structures over straight-chain ones.
One key approach is the replacement of the native β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) with an enzyme that has a preference for branched-chain acyl-CoA primers. nih.gov This directs the metabolic flux towards the synthesis of BCFAs. Further engineering of upstream pathways to control the supply of different branched-chain acyl-CoAs can allow for the targeted production of specific types of BCFAs. nih.gov Researchers have successfully engineered E. coli to produce high percentages of BCFAs, demonstrating the feasibility of this approach. nih.gov
While these metabolic engineering strategies have been successfully applied for the general production of BCFAs, specific pathways for the high-titer production of this compound have not been reported. The development of such a process would likely require the identification and engineering of enzymes capable of utilizing a propyl-CoA primer and extending it to the desired C11 length.
Comparison of General Properties: Straight-Chain vs. Branched-Chain Fatty Acids
| Property | Straight-Chain Fatty Acids | Branched-Chain Fatty Acids | Significance for Applications |
| Melting Point | Generally higher | Generally lower taylorandfrancis.com | Improved cold-flow properties for lubricants and biofuels. researchgate.net |
| Oxidative Stability | Lower (if unsaturated) | Higher (if saturated) taylorandfrancis.com | Longer shelf-life and performance stability for lubricants. taylorandfrancis.com |
| Molecular Packing | Tightly packed | Disrupted packing taylorandfrancis.com | Contributes to lower melting points and viscosity. |
| Biodegradability | Varies | Can be designed for biodegradability libretexts.org | Important for environmentally friendly detergents. |
Utilization as Research Probes and Tools for Metabolic Pathway Studies
Branched-chain fatty acids and their metabolism are subjects of growing interest in biological research. BCFAs are present in various organisms and are involved in a range of metabolic processes. nih.govwikipedia.org They have been linked to various health and disease outcomes, making them important molecules to study. researchgate.net
The introduction of specifically labeled BCFAs into biological systems can serve as a powerful tool to trace their uptake, incorporation into complex lipids, and subsequent metabolic fate. For instance, radioisotope-labeled propionate (B1217596) has been used to study its metabolic pathways in bacteria. nih.gov While there is no specific literature detailing the use of this compound as a research probe, its unique structure could potentially be exploited for such purposes. By using isotopic labeling (e.g., with ¹³C or ¹⁴C), researchers could track the metabolism of this specific BCFA in various cell types or organisms. This could provide valuable insights into the enzymes and pathways involved in BCFA metabolism and its regulation. The study of how BCFAs affect the expression of genes related to fatty acid metabolism is an active area of research. nih.gov
Emerging Research Frontiers and Future Directions for 5 Propyloctanoic Acid
Development of Innovative Synthetic Routes for Complex Branched Fatty Acid Architectures
The precise synthesis of complex BCFAs like 5-Propyloctanoic acid is fundamental to enabling detailed biological and physicochemical studies. Traditional methods for creating branched fatty acid structures often lack the specificity and efficiency required for producing structurally complex molecules. However, emerging synthetic strategies are poised to overcome these limitations.
Future research will likely focus on the application of advanced catalytic systems to achieve highly selective and efficient synthesis of this compound and its analogues. researchgate.netacs.orgmdpi.comgoogle.com Of particular promise is the use of zeolites and other microporous materials as catalysts for skeletal isomerization of linear fatty acids. researchgate.netgoogle.com These catalysts can provide shape-selective environments that favor the formation of specific branched isomers. researchgate.net
Furthermore, biocatalysis, employing whole-cell systems or isolated enzymes, presents a green and highly specific alternative for the synthesis of complex fatty acids. acs.org The inherent stereoselectivity of enzymes could be harnessed to produce enantiomerically pure forms of this compound, which would be invaluable for probing its interactions with biological systems. The development of novel biocatalytic cascades, potentially through genetic engineering of microorganisms, could lead to scalable and sustainable production routes. nih.govmdpi.comresearchgate.net
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Zeolite Catalysis | High selectivity for specific isomers, reusable catalysts. researchgate.net | Controlled introduction of the propyl branch at the C5 position. |
| Biocatalysis | High stereoselectivity, environmentally friendly reaction conditions. acs.org | Production of specific stereoisomers of this compound. |
| Metathesis Reactions | Versatility in modifying carbon chain length and branching. acs.org | Synthesis of analogues of this compound with varied chain lengths. |
| Click Chemistry | High efficiency and modularity for creating diverse lipid structures. nih.gov | Attachment of reporter tags or functional groups to this compound for imaging and tracking studies. |
Integration of Multi-Omics Approaches for Comprehensive Metabolic Understanding
Understanding the metabolic fate and function of this compound requires a holistic approach that extends beyond traditional analytical methods. The integration of various "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful platform for a comprehensive understanding of its metabolism. researchgate.netyoutube.com
Lipidomics, a subset of metabolomics, will be instrumental in identifying and quantifying this compound and its downstream metabolites in various biological samples. mdpi.comnih.govbiorxiv.orgcardiff.ac.uk Advanced mass spectrometry-based techniques can provide detailed structural information and sensitive detection, even for low-abundance lipid species. creative-proteomics.com By applying targeted metabolomic protocols, researchers can precisely measure the levels of this compound and related molecules in tissues and fluids. nih.govnih.govmdpi.com
Integrating lipidomics data with genomics and proteomics will enable the identification of genes and proteins involved in the synthesis, transport, and degradation of this compound. nih.govnih.gov For instance, genome-wide association studies (GWAS) combined with lipid profiling could uncover genetic variants that influence the endogenous levels of this fatty acid. nih.govnih.gov Similarly, proteomic analyses can identify enzymes that specifically metabolize this compound, providing insights into its metabolic pathways. researchgate.net
| Omics Technology | Key Application | Potential Insights for this compound |
| Lipidomics | Identification and quantification of lipid species. mdpi.comnih.govbiorxiv.orgcardiff.ac.uk | Determining the distribution and concentration of this compound in different tissues. |
| Genomics | Identifying genetic variants associated with lipid levels. nih.govnih.gov | Uncovering the genetic basis for variations in this compound metabolism. |
| Proteomics | Identifying and quantifying proteins. researchgate.net | Discovering the enzymes and transport proteins that interact with this compound. |
| Nutrigenomics | Studying the interaction between nutrients and genes. mdpi.com | Understanding how dietary intake of this compound may influence gene expression and health. |
Interdisciplinary Research Bridging Organic Chemistry, Biochemistry, and Chemical Engineering
The multifaceted challenges associated with studying a novel lipid like this compound necessitate a convergence of expertise from diverse scientific disciplines. A future research paradigm that integrates organic chemistry, biochemistry, and chemical engineering will be crucial for unlocking its full potential.
Organic chemists will be tasked with developing the innovative synthetic routes discussed previously, providing the pure compounds needed for biological testing. nih.gov Biochemists will then elucidate the metabolic pathways and cellular functions of this compound, exploring its interactions with enzymes, receptors, and cell membranes. aocs.orgnih.govwikipedia.orglibretexts.orgnih.govmdpi.com This will involve in vitro assays, cell culture studies, and animal models to understand its physiological effects. mdpi.com
Chemical engineers will play a pivotal role in translating laboratory-scale findings into practical applications. This includes designing and optimizing bioreactors for the scalable production of this compound through biocatalysis, as well as developing efficient extraction and purification processes. nih.govthechemicalengineer.com Furthermore, chemical engineers can contribute to the formulation of lipid-based delivery systems for potential therapeutic applications of this compound and its derivatives. cas.orgcas.org
| Discipline | Contribution to this compound Research |
| Organic Chemistry | Design and execution of stereoselective synthetic pathways. nih.gov |
| Biochemistry | Elucidation of metabolic pathways and biological functions. aocs.orgnih.govwikipedia.orglibretexts.orgnih.govmdpi.com |
| Chemical Engineering | Development of scalable production processes and formulation technologies. nih.govthechemicalengineer.com |
Collaborative platforms and research consortia will be essential to foster this interdisciplinary synergy, bringing together researchers with complementary skills to address the complex questions surrounding this compound. lipidnetwork.comlipidprofiles.comuberresearch.combioactivelipids.org
Addressing Challenges and Exploring New Opportunities in Branched-Chain Fatty Acid Research
The path to a comprehensive understanding of this compound is not without its challenges. A primary hurdle is the current lack of commercially available standards and specific analytical reagents for this compound. The development of robust synthetic methods will be the first step in overcoming this limitation.
Another significant challenge lies in the complexity of lipid metabolism and the often subtle effects of individual fatty acids. studysmart.aiourbiochemistry.comourbiochemistry.commedbullets.com Distinguishing the specific roles of this compound from the myriad of other fatty acids in a biological system will require sophisticated experimental designs and powerful analytical tools.
Despite these challenges, the opportunities for new discoveries are vast. Research into the unique physicochemical properties conferred by the 5-propyl branch could reveal novel functions in membrane biology or as a signaling molecule. The potential for this compound to have beneficial health effects, a characteristic of some other BCFAs, warrants thorough investigation. creative-proteomics.com
Future research should also explore the potential applications of this compound in materials science and industrial chemistry. The unique structure of this BCFA could lead to the development of novel lubricants, surfactants, or polymers with enhanced properties. nih.gov The continued exploration of BCFAs like this compound holds the promise of not only advancing our fundamental understanding of lipid science but also of yielding new technologies and therapies. hcplive.comnih.gov
Q & A
Q. What frameworks are recommended for integrating this compound’s preclinical data into translational research?
- Methodological Answer : Use the PICOT framework to structure translational questions:
- Population : Target disease models (e.g., diabetic mice).
- Intervention : Dose regimens mimicking human pharmacokinetics.
- Comparison : Existing therapeutics (e.g., metformin).
- Outcome : Biomarker efficacy (e.g., HbA1c reduction).
- Time : Acute vs. chronic exposure effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
